REACTION_CXSMILES
|
Br[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[CH:3]=O.[NH2:14][C:15]([NH2:17])=[S:16]>CCO>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][C:2]2[S:16][C:15]([NH2:17])=[N:14][CH:3]=2)=[CH:7][CH:8]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60 minutes
|
Duration
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60 min
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4(s)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CC2=CN=C(S2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.54 mmol | |
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |